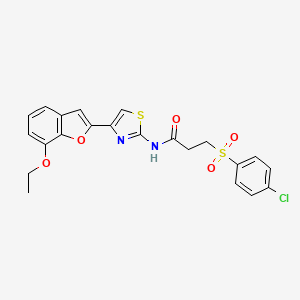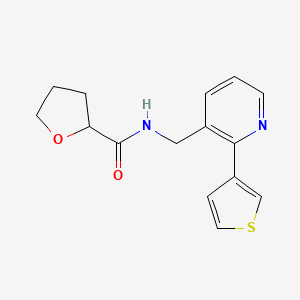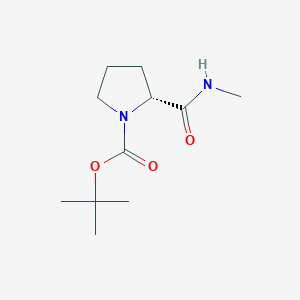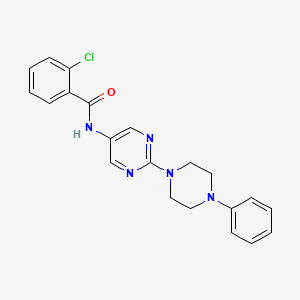
3-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)propanamide” is a complex organic molecule that contains several functional groups and structural motifs. It includes a benzofuran ring, which is a type of oxygen-containing heterocycle . Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzofuran ring system is a key structural feature .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the presence of other reactants. The functional groups present in the molecule, such as the sulfonyl group and the amide group, could potentially participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .
Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Research
A study by Rehman et al. (2018) focused on synthesizing new derivatives of this compound for potential use in Alzheimer’s disease treatment. They explored the inhibition activity against acetyl cholinesterase (AChE), a key enzyme associated with Alzheimer's.
Antimicrobial and Cytotoxic Activities
Research by Dawbaa et al. (2021) synthesized new thiazole derivatives of the compound and tested them for antimicrobial activity. Some derivatives showed significant antibacterial and anticandidal effects, along with cytotoxic activity against various cancer cell lines.
Anticancer Potential
Ö. Yılmaz et al. (2015) Yılmaz et al., (2015) synthesized derivatives of the compound with promising proapoptotic activity on melanoma cell lines, suggesting potential as anticancer agents.
Antiviral Activity
Research by Chen et al. (2010) synthesized derivatives showing anti-tobacco mosaic virus activity, highlighting potential antiviral applications.
Anticonvulsant Agents
A study by Farag et al. (2012) focused on creating derivatives with significant anticonvulsant effects, suggesting potential use in treating seizures.
Antifungal and Antibacterial Effects
Viji et al. (2020) analyzed a related molecule for antimicrobial activities, finding notable antifungal and antibacterial properties.
Molecular Docking and Biological Screening
El-Gilil (2019) El-Gilil, (2019) synthesized derivatives and evaluated their antimicrobial and antiproliferative activities, including molecular docking studies against enzyme active sites.
Quantum Chemical Calculations and Biological Effects
Viji et al. (2020) Viji et al., (2020) also conducted quantum chemical calculations and molecular docking to understand the biological effects of similar compounds.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5S2/c1-2-29-18-5-3-4-14-12-19(30-21(14)18)17-13-31-22(24-17)25-20(26)10-11-32(27,28)16-8-6-15(23)7-9-16/h3-9,12-13H,2,10-11H2,1H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQLMXCLGAMLKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2377699.png)







![N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2377711.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-isopropylacetamide](/img/structure/B2377712.png)


![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B2377717.png)